(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one
Description
Properties
CAS No. |
524950-94-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R,2R,10bS)-1,2-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO3/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)12(16)11(10)15/h1-4,9-11,14-15H,5-6H2/t9-,10+,11+/m0/s1 |
InChI Key |
LHMJWBVMTMUYPX-HBNTYKKESA-N |
Isomeric SMILES |
C1CN2[C@H]([C@H]([C@H](C2=O)O)O)C3=CC=CC=C31 |
Canonical SMILES |
C1CN2C(C(C(C2=O)O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Description
This method, reported in recent synthetic studies, involves a three-step sequence:
Ni(ClO4)2-Catalyzed Ring Opening of Donor–Acceptor Cyclopropanes
Donor–acceptor cyclopropanes react with anilines to form γ-aminoesters.Lactamization
The γ-aminoesters undergo lactamization under reflux in toluene with acetic acid to form 2-oxopyrrolidine-3-carboxylates.Alkaline Hydrolysis and Decarboxylation
The ester group is removed by alkaline hydrolysis and decarboxylation in a one-pot mode under reflux, yielding 1,5-diarylpyrrolidin-2-ones.Intramolecular Friedel–Crafts-type Cyclization
Treatment of 1-aryl-5-styrylpyrrolidin-2-ones with polyphosphoric acid (PPA) induces cyclization to form the tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one skeleton, closely related to the target compound.
Key Features
- The reaction proceeds diastereoselectively, producing a single diastereomer.
- The method allows modular assembly and facile modification of the pyrroloisoquinoline core.
- The approach has been validated by comprehensive characterization using ^1H and ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Reaction Scheme Summary
| Step | Reaction Type | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ni(ClO4)2-catalyzed ring opening | Donor–acceptor cyclopropanes + anilines | γ-Aminoesters |
| 2 | Lactamization | Reflux in toluene, acetic acid | 2-Oxopyrrolidine-3-carboxylates |
| 3 | Alkaline hydrolysis and decarboxylation | Reflux in toluene (one-pot) | 1,5-Diarylpyrrolidin-2-ones |
| 4 | Intramolecular Friedel–Crafts cyclization | Polyphosphoric acid (PPA) | 5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones |
This method is adaptable for synthesizing analogs with different substituents, facilitating exploration of structure-activity relationships for biological applications.
Preparation Method 2: Thermal Rearrangement of 5-Methyleneisoxazolidines from 1,3-Dipolar Cycloaddition
Synthetic Route Description
An alternative approach involves the following steps:
1,3-Dipolar Cycloaddition
3,4-Dihydroisoquinoline N-oxides react with electron-deficient allenes to form 5-methyleneisoxazolidines.Thermal Rearrangement
Heating these isoxazolidines at 130–150 °C in toluene induces rearrangement to dihydropyrrolo[2,1-a]isoquinoline derivatives.Product Formation
Two isomeric fused-ring pyrroles are formed via competitive rearrangement pathways:- Minor pathway: 1,3-hydrogen shift to 4-isoxazolines followed by acylaziridine intermediates.
- Major pathway: Formation of pyrrolidin-3-ones followed by novel rearrangement involving bond scission and cyclocondensation.
Key Features
- This method yields dihydropyrrolo[2,1-a]isoquinolines with varying substituents.
- The reaction conditions and substrate scope have been extensively studied, showing regioselectivity and stereochemical control.
- The rearrangement products are isolated by preparative thin-layer chromatography and characterized by ^1H NMR and IR spectroscopy.
Reaction Scheme Summary
| Step | Reaction Type | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 1,3-Dipolar cycloaddition | 3,4-Dihydroisoquinoline N-oxides + allenes | 5-Methyleneisoxazolidines |
| 2 | Thermal rearrangement | Heating at 130–150 °C in toluene | Dihydropyrrolo[2,1-a]isoquinoline derivatives |
This method offers a novel synthetic pathway to the fused pyrroloisoquinoline framework and can be tuned by varying the substituents on the starting materials.
Comparative Analysis of Preparation Methods
| Feature | Donor–Acceptor Cyclopropane Method | 1,3-Dipolar Cycloaddition & Thermal Rearrangement |
|---|---|---|
| Starting Materials | Donor–acceptor cyclopropanes, anilines | 3,4-Dihydroisoquinoline N-oxides, allenes |
| Key Reaction Types | Ring opening, lactamization, Friedel–Crafts cyclization | 1,3-Dipolar cycloaddition, thermal rearrangement |
| Stereochemical Control | High diastereoselectivity | Moderate, dependent on isomer formation |
| Reaction Conditions | Catalytic ring opening, reflux, PPA cyclization | Heating at 130–150 °C in toluene |
| Product Complexity | Tricyclic tetrahydropyrroloquinolinones | Dihydropyrroloisoquinoline isomers |
| Scalability | Practical and modular | Requires controlled heating, moderate scalability |
| Characterization Techniques | NMR, IR, HRMS | NMR, IR, preparative TLC |
| Application Potential | Bioactive molecules, mitostatics | Pharmacologically active fused heterocycles |
Summary Table of Key Experimental Data
| Compound/Intermediate | Yield (%) | Reaction Time | Temperature (°C) | Notes |
|---|---|---|---|---|
| γ-Aminoesters (from cyclopropane ring opening) | High (not specified) | Several hours | Room temperature to reflux | Ni(ClO4)2 catalysis |
| 2-Oxopyrrolidine-3-carboxylates (lactamization) | High (not specified) | Reflux | ~110-120 (toluene reflux) | Acid catalyzed lactamization |
| 1,5-Diarylpyrrolidin-2-ones (hydrolysis/decarboxylation) | Moderate to high | Reflux | ~110-120 | One-pot alkaline hydrolysis and decarboxylation |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones (cyclization) | Moderate | Variable | PPA, elevated temperature | Intramolecular Friedel–Crafts type cyclization |
| 5-Methyleneisoxazolidines (1,3-dipolar cycloaddition) | High | Hours | Room temperature | Formation of endo- and exo-isomers |
| Dihydropyrrolo[2,1-a]isoquinoline derivatives (thermal rearrangement) | 29-40 (major/minor products) | Hours | 130–150 | Thermal rearrangement yields two isomers |
Chemical Reactions Analysis
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) undergoes a variety of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a cytotoxic agent and topoisomerase inhibitor, making it a potential candidate for anti-cancer therapies . Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cytotoxicity in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interfere with DNA processes is well-documented .
Comparison with Similar Compounds
Key Structural and Stereochemical Differences
The compound is compared to analogues based on substituent positioning, stereochemistry, and molecular properties.
Analysis of Differences
Substituent Positioning: The target compound and ent-121 share 1,2-dihydroxy groups but differ in stereochemistry and ring saturation .
Stereochemistry :
- The (1R,2R,10bS) configuration distinguishes the target compound from its enantiomer (1S,2S,10aS) in ent-121, leading to divergent optical activities and crystal packing .
- The (−)-crispine A analogue () has a (1R,10bR) configuration and an additional dihydroxyethyl chain, enhancing molecular complexity .
Physicochemical Properties :
- ent-121 exhibits a high melting point (220–222°C) and strong optical rotation (+374.30°), suggesting robust crystalline stability and chiral purity .
- Substituent positioning (e.g., 1,2- vs. 8,9-dihydroxy) impacts solubility; polar groups at positions 1 and 2 may enhance aqueous solubility compared to Oleracein E .
Synthetic and Analytical Data :
- The target compound’s stereochemistry is confirmed via X-ray diffraction, while analogues like ent-121 rely on NMR and mass spectrometry (MS) for structural validation .
- HRMS data (e.g., ) and NMR spectra () are critical for distinguishing regioisomers and stereoisomers in this class .
Implications of Structural Variations
- Biological Activity : The (−)-crispine A framework is associated with alkaloid bioactivity, suggesting that the target compound and its analogues may exhibit similar pharmacological profiles, modulated by substituent positioning .
- Chemical Reactivity : The 1,2-dihydroxy groups in the target compound may facilitate chelation or oxidation reactions, unlike the 8,9-dihydroxy groups in Oleracein E .
- Regulatory Considerations : Distinct CAS numbers for stereoisomers (e.g., 524950-94-5 for the target compound vs. 524950-87-6 for its (1S,2S,10bS) isomer) underscore the importance of precise stereochemical identification in regulatory contexts .
Biological Activity
The compound (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action and therapeutic potential.
Structure
The compound features a complex tetrahydropyrroloisoquinoline structure with two hydroxyl groups. Its stereochemistry is crucial for its biological activity.
- Molecular Formula: C₁₃H₁₅N₃O₂
- Molecular Weight: 233.28 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Antiviral Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antiviral properties. For instance, studies on similar structures have shown inhibition of HIV-1 replication through interactions with viral integrase proteins. The mechanism involves chelation of Mg²⁺ ions, disrupting viral replication processes .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In a study focusing on rheumatoid arthritis models, isoquinoline derivatives were shown to inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways. This inhibition resulted in reduced inflammation and improved joint health in animal models .
Anticancer Properties
Isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, structural analogs have been reported to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to trigger cell cycle arrest suggests a promising avenue for cancer therapy.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of isoquinoline derivatives against neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers are hypothesized mechanisms .
Case Study 1: Antiviral Activity Against HIV-1
In vitro studies demonstrated that specific isoquinoline derivatives exhibited IC₅₀ values ranging from 0.4 to 6.6 μM against HIV-1 integrase, showcasing their potential as antiviral agents .
Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis
A series of isoquinoline derivatives were tested in an adjuvant-induced arthritis rat model. The most potent compound significantly reduced joint swelling and inflammatory markers compared to controls .
Table 1: Summary of Biological Activities
Q & A
Q. What methodologies align with evidence-based inquiry principles for translational research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
